molecular formula C7H15NO B1172334 Kayaku Sulphur Green G CAS No. 1327-67-9

Kayaku Sulphur Green G

Cat. No.: B1172334
CAS No.: 1327-67-9
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Description

“Kayaku Sulphur Green G” is a sulfur dye produced by Nippon Kayaku Kabushiki Kaisha, primarily used for dyeing cellulose-based textiles such as cotton, hemp, and viscose. It belongs to the class of C.I. Sulphur Green 14 (CAS 12227-06-4), characterized by its deep green powder form and insolubility in water. The dye exhibits a blue-gray hue in sodium sulfide solutions and forms a dark yellow solution in sulfuric acid . Its production involves chlorosulfonation of phthalocyanine blue, followed by reduction with iron powder and thiourea, yielding a product with excellent color fastness and brightness .

Key synonyms for this compound include Sulphur Brilliant Green A, Kayaku Sulphur Brilliant Green F3G, and Asathio Brilliant Green 2G . It is noted for its ability to replace traditional fixing agents in specific applications due to its stable dyeing performance .

Properties

CAS No.

1327-67-9

Molecular Formula

C7H15NO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfur dyes are structurally and functionally diverse. Below is a detailed comparison of “Kayaku Sulphur Green G” (C.I. Sulphur Green 14) with analogous sulfur dyes:

C.I. Soluble Sulphur Green 11 (CAS 53167)

Property This compound (C.I. Sulphur Green 14) C.I. Soluble Sulphur Green 11
Solubility Insoluble in water; soluble in Na₂S solution Water-soluble
Color in Na₂S Solution Blue-gray Yellowish olive
Application Cotton, hemp, viscose Similar substrates
Fastness High wash and light fastness Moderate fastness (varies with process)
Molecular Structure Derived from phthalocyanine blue Not explicitly documented
Key Producers Nippon Kayaku, Bengbu Yongyan Dyes Chinese manufacturers (e.g., Jiangsu Jian)

C.I. Soluble Sulphur Green 11 is distinguished by its water solubility, making it suitable for processes requiring aqueous dyeing systems. However, “this compound” outperforms it in color vibrancy and fastness, particularly under harsh washing conditions .

Asathio Brilliant Green 2G (KKK)

Property This compound Asathio Brilliant Green 2G
Chemical Class C.I. Sulphur Green 14 Likely C.I. Sulphur Green 14 variant
Solubility Insoluble in water Similar insolubility
Color Profile Brighter green with blue-gray undertones Comparable brilliance
Applications Industrial textile dyeing Textiles, leather
Stability Stable in acidic and alkaline conditions Slight sensitivity to pH shifts

Asathio Brilliant Green 2G shares a similar chemical identity with “this compound” but may differ in auxiliary formulations, affecting pH tolerance and substrate specificity .

Kayaku Homodye Green LF-S

Property This compound Kayaku Homodye Green LF-S
Formulation Powder Liquid or pre-reduced form
Dyeing Process Requires sodium sulfide for solubilization Ready-to-use, no reducing agents
Environmental Impact Higher sulfide wastewater Lower sulfide content
Cost Efficiency Economical for bulk dyeing Higher cost due to convenience

Homodye Green LF-S offers operational convenience but lacks the cost-effectiveness of “this compound” in large-scale applications .

Research Findings and Performance Data

Fastness Comparison Table

Dye Wash Fastness (ISO 105-C06) Light Fastness (ISO 105-B02) Rubbing Fastness (Dry/Wet)
This compound 4–5 5–6 4/3
C.I. Soluble Sulphur Green 11 3–4 4–5 3/2
Asathio Brilliant Green 2G 4 5 4/3

Q & A

Basic Research Questions

Q. What are the standard protocols for characterizing the chemical structure and purity of Kayaku Sulphur Green G?

  • Methodological Answer : Utilize spectroscopic techniques (e.g., UV-Vis, FTIR) to confirm functional groups and chromatographic methods (HPLC, TLC) to assess purity. Cross-reference data with established spectral libraries and ensure calibration with certified reference materials. For novel compounds, provide elemental analysis and mass spectrometry (MS) data to validate molecular weight and composition .

Q. How should researchers design experiments to optimize the synthesis of this compound?

  • Methodological Answer : Employ a factorial design of experiments (DoE) to evaluate variables like temperature, reaction time, and stoichiometry. Use response surface methodology (RSM) to identify optimal conditions. Validate reproducibility by repeating trials under controlled parameters and documenting deviations in supplementary materials .

Q. What are the best practices for ensuring reproducibility in studies involving this compound?

  • Methodological Answer : Document all experimental procedures in granular detail, including equipment specifications, solvent batches, and environmental conditions (e.g., humidity). Share raw datasets and code for statistical analyses in open repositories. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the photostability of this compound across different analytical methods?

  • Methodological Answer : Perform comparative studies using standardized light sources (e.g., xenon arc lamps) and controlled exposure times. Validate results with multiple techniques (e.g., UV-Vis degradation kinetics, fluorescence quenching assays). Apply multivariate analysis to isolate confounding variables such as solvent polarity or oxygen content .

Q. What advanced computational models are suitable for predicting the environmental fate of this compound?

  • Methodological Answer : Use density functional theory (DFT) to simulate degradation pathways and quantitative structure-activity relationship (QSAR) models to estimate ecotoxicity. Validate predictions with experimental data from soil/water microcosm studies. Incorporate uncertainty analysis to address model limitations .

Q. How should researchers address discrepancies in reported catalytic activity of this compound in redox reactions?

  • Methodological Answer : Conduct kinetic studies under identical conditions (pH, temperature, ionic strength) and compare turnover frequencies (TOF). Characterize catalyst surfaces post-reaction using XPS or SEM to identify deactivation mechanisms. Publish negative results to mitigate publication bias .

Q. What methodologies are recommended for assessing the long-term stability of this compound in polymer matrices?

  • Methodological Answer : Employ accelerated aging tests (e.g., thermal cycling, UV exposure) and monitor changes via dynamic mechanical analysis (DMA) or differential scanning calorimetry (DSC). Correlate findings with real-time aging data using Arrhenius extrapolation. Ensure sample homogeneity through rigorous pre-treatment protocols .

Methodological Frameworks

  • Formulating Research Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to refine hypotheses .
  • Data Integrity : Maintain lab notebooks with witness signatures, use version control for digital files, and pre-register studies to enhance transparency .

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